molecular formula C8H6ClNS B1346447 2-Chlorobenzyl thiocyanate CAS No. 2082-66-8

2-Chlorobenzyl thiocyanate

Cat. No.: B1346447
CAS No.: 2082-66-8
M. Wt: 183.66 g/mol
InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N
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Description

2-Chlorobenzyl thiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.

Scientific Research Applications

2-Chlorobenzyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While there isn’t specific information available for 2-Chlorobenzyl thiocyanate, a related compound, 2,4-Dichlorobenzyl thiocyanate (DCBT), is an antimitotic agent that causes an extreme reorganization of microtubules in cells in culture .

Future Directions

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Preparation Methods

2-Chlorobenzyl thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial production methods often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

2-Chlorobenzyl thiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of this compound can yield thiols or other reduced sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Chlorobenzyl thiocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

(2-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQHMRYBIXNFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301680
Record name 2-chlorobenzyl thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-66-8
Record name (2-Chlorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-66-8
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Record name NSC 145803
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Record name 2082-66-8
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Record name 2-chlorobenzyl thiocyanate
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Record name 2-Chlorobenzyl Thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chlorobenzyl thiocyanate
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2-Chlorobenzyl thiocyanate
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2-Chlorobenzyl thiocyanate
Reactant of Route 4
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2-Chlorobenzyl thiocyanate
Reactant of Route 5
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2-Chlorobenzyl thiocyanate
Reactant of Route 6
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2-Chlorobenzyl thiocyanate
Customer
Q & A

Q1: How does 2-chlorobenzyl thiocyanate exert its antimitotic effect?

A1: this compound (DCBT) disrupts cell division by targeting microtubules, essential components of the cell's structural framework. [] Specifically, DCBT prevents the assembly of tubulin, the protein building block of microtubules. [] This interaction leads to a dramatic reorganization of microtubules within the cell, causing most normal microtubules to disappear and the remaining tubulin to cluster together. [] This disruption of the microtubule network ultimately halts cell division.

Q2: Is the thiocyanate group essential for the antimitotic activity of this compound? What about the chlorine atom?

A2: Research suggests that the thiocyanate moiety is crucial for DCBT's activity. [] The parent compound, benzyl thiocyanate (without the chlorine atom), exhibits weak antimitotic and antitubulin effects. [] Adding a chlorine atom, either at the 2 or 4 position of the phenyl ring, increases the compound's activity. [] Interestingly, 4-chlorobenzyl thiocyanate shows stronger activity than DCBT (this compound). [] These findings suggest that both the thiocyanate group and the position of the chlorine atom are critical for the compound's antimitotic potency.

Q3: Does this compound hold promise as an anti-cancer agent?

A3: While further research is needed, DCBT's ability to disrupt microtubule formation and halt cell division makes it a potential candidate for anti-cancer therapies. Encouragingly, DCBT demonstrates efficacy against both a human KB carcinoma cell line and a Chinese hamster ovary cell line that are resistant to several other chemotherapeutic agents, including common antimitotics. [] This finding suggests that DCBT may be effective against cancer cells that have developed resistance to traditional antimitotic drugs.

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